3-[(6-Bromonaphthalen-2-yl)oxy]azetidine
Description
3-[(6-Bromonaphthalen-2-yl)oxy]azetidine is a heterocyclic compound featuring a four-membered azetidine ring substituted with a brominated naphthalene moiety.
Properties
IUPAC Name |
3-(6-bromonaphthalen-2-yl)oxyazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c14-11-3-1-10-6-12(4-2-9(10)5-11)16-13-7-15-8-13/h1-6,13,15H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXUFFCFGYRZED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC3=C(C=C2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Bromonaphthalen-2-yl)oxy]azetidine typically involves the reaction of 6-bromonaphthalene-2-ol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the hydroxyl group of 6-bromonaphthalene-2-ol, followed by nucleophilic substitution with azetidine .
Industrial Production Methods
While specific industrial production methods for 3-[(6-Bromonaphthalen-2-yl)oxy]azetidine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated compounds.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Bromonaphthalen-2-yl)oxy]azetidine can undergo various chemical reactions, including:
Oxidation: The bromonaphthalene moiety can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated naphthalene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of hydrogenated naphthalene derivatives.
Substitution: Formation of azetidine derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
3-[(6-Bromonaphthalen-2-yl)oxy]azetidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of azetidine derivatives with biological systems.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(6-Bromonaphthalen-2-yl)oxy]azetidine involves its interaction with specific molecular targets. The bromonaphthalene moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the azetidine ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The bromonaphthalenyloxy substituent distinguishes this compound from simpler azetidine derivatives. Key comparisons include:
*Inferred from the bulky naphthalene group, which enhances hydrophobicity compared to phenyl or aliphatic substituents.
Pharmacological Relevance
- The bromonaphthalene group may enhance binding affinity to hydrophobic enzyme pockets.
- β-Lactamase Inhibitors : Azetidine rings in compounds like tebipenem pivoxil demonstrate antibacterial activity, highlighting the scaffold’s versatility .
Research Findings and Challenges
- Characterization : High-purity (>95%) azetidine derivatives are confirmed via LC-MS, NMR, and HPLC, as demonstrated in . The target compound would require similar rigorous analysis.
- Challenges : The bulky naphthalene group may hinder synthetic yields or purification efficiency compared to smaller substituents .
Biological Activity
The compound 3-[(6-Bromonaphthalen-2-yl)oxy]azetidine is a member of the azetidine class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
3-[(6-Bromonaphthalen-2-yl)oxy]azetidine features a bromonaphthalene moiety connected to an azetidine ring via an ether linkage. Its structural characteristics contribute to its reactivity and potential interactions within biological systems.
The biological activity of 3-[(6-Bromonaphthalen-2-yl)oxy]azetidine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The azetidine ring's strain allows it to participate in various biochemical processes, potentially leading to inhibition or activation of enzymatic pathways.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, disrupting normal biochemical pathways.
- Receptor Modulation : It could act as a modulator for specific receptors involved in cellular signaling pathways.
Anticancer Properties
Research indicates that compounds similar to 3-[(6-Bromonaphthalen-2-yl)oxy]azetidine exhibit significant anticancer activity. For instance, studies have shown that azetidines can affect the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Proliferation Assay
In a study examining the effects of azetidine derivatives on lung cancer cells (NCI-H1299), researchers observed a dose-dependent decrease in cell viability when treated with concentrations ranging from 1 to 30 μM. The results highlighted the compound's potential as an anticancer agent.
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 1 | 85 |
| 5 | 70 |
| 15 | 50 |
| 30 | 20 |
Antimicrobial Activity
There is also emerging evidence suggesting that azetidine derivatives may possess antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against various bacterial strains, indicating potential for development into new antibiotics.
Research Findings
Several studies have investigated the biological activities of azetidine derivatives, including 3-[(6-Bromonaphthalen-2-yl)oxy]azetidine. Key findings include:
- Inhibition of Cancer Cell Proliferation : Research has demonstrated that compounds can significantly reduce the proliferation rates of cancerous cells while sparing normal cells.
- Mechanistic Insights : Studies suggest that the mechanism involves disruption of cellular signaling pathways critical for cancer cell survival and proliferation.
- Potential for Drug Development : The unique structure of these compounds makes them promising candidates for further development as therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
